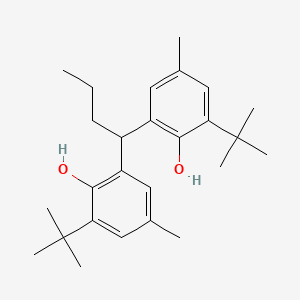

2,2'-Butylidenebis(6-tert-butyl-p-cresol)

Übersicht

Beschreibung

2,2’-Butylidenebis(6-tert-butyl-p-cresol) is a phenolic antioxidant commonly used to enhance the oxidation stability of various materials, including rubber and plastics . This compound is known for its ability to prevent the degradation of materials by inhibiting oxidative processes.

Wirkmechanismus

Target of Action

2,2’-Butylidenebis(6-tert-butyl-p-cresol) is primarily used as an antioxidant and a stabilizing additive . It is commonly used in the rubber and plastic industries to increase oxidation stability .

Action Environment

The action, efficacy, and stability of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) can be influenced by various environmental factors. For instance, its antioxidant activity may be more pronounced in environments with high levels of oxidative stress. Additionally, factors such as temperature, pH, and the presence of other chemicals can affect its stability and effectiveness .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is synthesized through a condensation reaction between 2-tert-butyl-4-methylphenol and butyraldehyde . The reaction typically occurs under acidic conditions, which facilitate the formation of the bisphenol structure.

Industrial Production Methods: In industrial settings, the synthesis of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) primarily undergoes oxidation and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Substitution: Substitution reactions can occur in the presence of halogens or other electrophilic reagents.

Major Products:

Oxidation: The oxidation of 2,2’-Butylidenebis(6-tert-butyl-p-cresol) typically results in the formation of quinones or other oxidized derivatives.

Substitution: Substitution reactions can yield halogenated derivatives or other substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

2,2’-Butylidenebis(6-tert-butyl-p-cresol) has a wide range of applications in scientific research and industry:

Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

Biology: Investigated for its potential antioxidant properties in biological systems.

Medicine: Explored for its potential use in preventing oxidative stress-related diseases.

Industry: Widely used in the rubber and plastic industries to enhance the durability and lifespan of products.

Vergleich Mit ähnlichen Verbindungen

2,2’-Methylenebis(6-tert-butyl-p-cresol): Another phenolic antioxidant with similar applications in stabilizing polymers and preventing oxidative degradation.

Bisphenol A: A widely used compound in the production of polycarbonate plastics and epoxy resins, but with different structural and functional properties compared to 2,2’-Butylidenebis(6-tert-butyl-p-cresol).

Uniqueness: 2,2’-Butylidenebis(6-tert-butyl-p-cresol) is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant in various industrial applications. Its ability to prevent oxidative degradation makes it a valuable additive in the rubber and plastic industries .

Biologische Aktivität

2,2'-Butylidenebis(6-tert-butyl-p-cresol) (often referred to as BHT or Santowhite) is a synthetic antioxidant primarily used in food preservation and industrial applications. Its chemical structure comprises two tert-butyl-p-cresol units linked by a butylidene bridge, which contributes to its biological activity. This article reviews the biological effects, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C26H38O2

- Molecular Weight : 398.58 g/mol

- CAS Number : 4081-14-5

Biological Activity

The biological activity of 2,2'-Butylidenebis(6-tert-butyl-p-cresol) has been explored in various studies, particularly focusing on its antioxidant properties and potential toxicological effects.

Antioxidant Activity

BHT is recognized for its ability to scavenge free radicals and inhibit lipid peroxidation, making it a valuable compound in food preservation and cosmetic products. Studies have demonstrated that BHT can protect cellular components from oxidative damage:

- Mechanism : BHT acts as a chain-breaking antioxidant by donating hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage.

- Research Findings : In vitro studies have shown that BHT can effectively reduce oxidative stress markers in various cell types, including hepatocytes and neuronal cells .

Toxicological Studies

While BHT is widely used, its safety profile has been scrutinized due to potential adverse effects:

- Acute Toxicity : Studies indicate that BHT has low acute toxicity. The LD50 values for oral exposure are reported to be greater than 5000 mg/kg in animal models .

- Chronic Effects : Long-term studies have revealed reproductive toxicity in male rats at high doses, with significant histopathological changes observed in the testes . The No Observed Adverse Effect Level (NOAEL) was determined to be around 12.7 mg/kg/day for males based on reproductive toxicity studies .

Case Studies

-

Reproductive Toxicity in Rats :

- A study conducted by Takagi et al. (1994) assessed the reproductive toxicity of BHT through a 53-day oral dosing regimen. Significant changes were noted in testis weight and sperm parameters at higher doses (1000 ppm), leading to the conclusion of potential reproductive hazards at elevated exposures .

- Oxidative Stress Reduction :

Summary of Research Findings

| Study Reference | Biological Activity | Key Findings |

|---|---|---|

| Takagi et al. (1994) | Reproductive Toxicity | NOAEL of 12.7 mg/kg/day; testicular degeneration observed at high doses |

| In vitro studies | Antioxidant Activity | Effective reduction of oxidative stress markers in cell cultures |

| OECD SIDS Report | Acute Toxicity | LD50 > 5000 mg/kg; low acute toxicity profile |

Eigenschaften

IUPAC Name |

2-tert-butyl-6-[1-(3-tert-butyl-2-hydroxy-5-methylphenyl)butyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O2/c1-10-11-18(19-12-16(2)14-21(23(19)27)25(4,5)6)20-13-17(3)15-22(24(20)28)26(7,8)9/h12-15,18,27-28H,10-11H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYIHUDNDPCJCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=C(C(=CC(=C1)C)C(C)(C)C)O)C2=C(C(=CC(=C2)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399997 | |

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4081-14-5 | |

| Record name | 2,2'-(Butane-1,1-diyl)bis(6-tert-butyl-4-methylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-BUTYLIDENEBIS(6-TERT-BUTYL-P-CRESOL) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.